2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid
CAS No.: 334017-74-2
Cat. No.: VC2273372
Molecular Formula: C11H8FNO2S
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 334017-74-2 |
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Molecular Formula | C11H8FNO2S |
Molecular Weight | 237.25 g/mol |
IUPAC Name | 2-(4-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)13-10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) |
Standard InChI Key | ZHMMVOXQDJPCRD-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(S1)C2=CC=C(C=C2)F)C(=O)O |
Canonical SMILES | CC1=C(N=C(S1)C2=CC=C(C=C2)F)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid features a five-membered thiazole ring containing both sulfur and nitrogen atoms. The compound has three key substituents arranged in a specific configuration around this heterocyclic core. At position 2, a 4-fluorophenyl group is attached, which introduces fluorine's unique electronic and metabolic properties to the molecule. Position 5 contains a methyl group, while position 4 holds a carboxylic acid group, which provides opportunities for hydrogen bonding and potential derivatization.
The thiazole ring itself is aromatic, containing one sulfur and one nitrogen atom, which contributes to the compound's stability and reactivity patterns. The specific arrangement of these substituents around the thiazole core creates a unique three-dimensional structure that influences its interaction with biological targets and chemical reactivity profiles.
This compound is structurally related to several documented thiazole derivatives, including its ethyl ester form (2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester) and positional isomers where the methyl and carboxylic acid groups are interchanged .
Physical and Chemical Properties
Based on the available data for structurally similar compounds, the following physicochemical properties can be attributed to 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid:
Property | Value | Notes |
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Molecular Formula | C11H8FNO2S | Contains one fluorine atom, one nitrogen, two oxygen atoms and one sulfur atom |
Molecular Weight | 237.25 g/mol | Calculated based on atomic weights of constituent elements |
Physical Appearance | White solid | Based on observations of similar thiazole carboxylic acids |
Solubility | Soluble in organic solvents (DMSO, THF, MeOH); poorly soluble in water | Carboxylic acid functionality influences solubility profile |
Storage Conditions | 2-8°C, away from moisture, sealed storage | Optimal conditions to prevent degradation |
Melting Point | Not directly reported | Expected to have a defined melting point characteristic of crystalline solids |
The presence of the carboxylic acid group confers acidic properties to the molecule, allowing it to participate in acid-base reactions and form salts with appropriate bases. The fluorine substituent on the phenyl ring enhances the compound's metabolic stability and can influence its lipophilicity and membrane permeability .
Synthesis Methods
Synthetic Routes
The synthesis of 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid can be approached through multiple synthetic pathways. One common strategy involves the preparation of the corresponding ester derivative followed by hydrolysis to yield the carboxylic acid. Based on synthetic procedures documented for related compounds, a viable synthetic route would include:
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Formation of the thiazole core structure through Hantzsch thiazole synthesis
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Introduction of the 4-fluorophenyl group at position 2
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Incorporation of the methyl group at position 5
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Installation of the carboxylic acid functionality at position 4, either directly or via ester hydrolysis
A specific procedure for synthesizing the structurally related 5-(4-fluorophenyl)-2-methyl-thiazole-4-carboxylic acid involves hydrolysis of the corresponding methyl ester:
"To a solution of 5-(4-fluoro-phenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester in a mixture of THF and MeOH was added a solution of sodium hydroxide in water. The reaction mixture was stirred at room temperature for 30 minutes, then concentrated in vacuo. The residue was dissolved in water, cooled to 0°C, and acidified with concentrated HCl. The resulting precipitate was filtered, washed with water, and dried to yield the final product as a white solid with 93% yield" .
This approach can be adapted for the synthesis of 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid with appropriate modifications to account for the different substitution pattern.
Purification and Characterization
After synthesis, purification and characterization of 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid typically employ various analytical techniques:
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Purification methods include recrystallization from appropriate solvents, column chromatography, and precipitation followed by filtration.
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Spectroscopic characterization commonly involves:
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NMR spectroscopy: For structural confirmation and purity assessment
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Infrared spectroscopy: To verify functional groups, particularly the carboxylic acid (C=O stretch)
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Mass spectrometry: To confirm molecular weight and fragmentation patterns
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HPLC: For purity analysis and quantification
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For structurally related compounds, 1H-NMR spectroscopy in DMSO-d6 typically shows characteristic signals for the methyl group (as a singlet around δ 2.67 ppm), aromatic protons from the fluorophenyl ring (as multiplets in the δ 7.2-7.6 ppm region), and the carboxylic acid proton (as a broad singlet around δ 12.8-13.0 ppm) .
Structure-Activity Relationships
Impact of Fluorine Substitution
The 4-fluorophenyl substituent at position 2 of the thiazole ring represents a key structural feature of 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid that likely influences its biological properties significantly. Fluorine substitution in drug molecules confers several advantageous properties:
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Enhanced metabolic stability through blocking potential sites of oxidative metabolism
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Improved lipophilicity and membrane permeability
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Increased binding affinity to target proteins through hydrogen bonding and electronic effects
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Altered electronic distribution within the molecule, affecting its reactivity
Role of the Thiazole Core
The thiazole heterocycle forms the central scaffold of 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid and plays a crucial role in determining its biological activities. The thiazole ring contains both sulfur and nitrogen atoms in a five-membered aromatic system, creating a unique electronic distribution and providing multiple points for interaction with biological targets.
Key features of the thiazole ring that contribute to biological activity include:
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Aromatic character, conferring planarity and rigidity to the molecule
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Presence of electron-rich sulfur and nitrogen atoms as potential hydrogen bond acceptors
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Ability to engage in π-π stacking interactions with aromatic amino acid residues in proteins
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Metabolic stability compared to other heterocyclic systems
These characteristics make thiazole-containing compounds valuable scaffolds in medicinal chemistry, particularly for targeting protein-protein interactions and enzyme active sites.
Position and Nature of Substituents
The specific arrangement of substituents around the thiazole core in 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid significantly influences its physicochemical properties and biological activities:
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The carboxylic acid group at position 4 provides:
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A site for hydrogen bond formation (both as donor and acceptor)
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Potential for ionic interactions with positively charged residues in target proteins
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Opportunities for derivatization to esters, amides, or other functional groups
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Increased water solubility under basic conditions
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The methyl group at position 5 contributes to:
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Fine-tuning of the electronic properties of the thiazole ring
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Enhanced lipophilicity
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Potential steric effects in binding interactions
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Protection against metabolic degradation at this position
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The specific positioning of these groups creates a unique three-dimensional structure with distinct electronic and steric properties that determine the compound's interaction with biological targets .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-performance liquid chromatography (HPLC) represents the most commonly employed analytical technique for the detection and quantification of 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid and related compounds. Based on analytical approaches used for similar thiazole derivatives, the following chromatographic methods would be suitable:
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Reverse-phase HPLC using C18 columns
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Mobile phases consisting of acetonitrile/water or methanol/water mixtures with appropriate pH adjustment
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UV detection at wavelengths corresponding to maximum absorption of the thiazole chromophore (typically 230-280 nm)
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Mass spectrometric detection for enhanced sensitivity and specificity
Thin-layer chromatography (TLC) can also serve as a rapid screening method for monitoring reaction progress during synthesis and preliminary purity assessment, typically employing silica gel plates and appropriate solvent systems.
Spectroscopic Identification
Various spectroscopic techniques provide complementary information for the structural characterization and identification of 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H-NMR would show characteristic signals for the methyl protons, aromatic protons of the fluorophenyl group, and the carboxylic acid proton
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13C-NMR would reveal the carbon framework, including the characteristic chemical shifts of the thiazole carbons
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19F-NMR would provide specific information about the fluorine environment
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700-1730 cm-1)
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C-F stretching vibration (typically around 1000-1400 cm-1)
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Thiazole ring vibrations
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Mass Spectrometry:
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Molecular ion peak corresponding to the molecular weight of 237
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Characteristic fragmentation patterns involving loss of the carboxylic acid group and cleavage of the thiazole ring
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These analytical techniques, when used in combination, provide robust methods for the identification, structural confirmation, and purity assessment of 2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid .
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